

Physicochemical properties of "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride"

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Compound of Interest

Compound Name:	3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride
Cat. No.:	B583119

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An In-depth Technical Guide to the Physicochemical Properties of **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride (CAS Number: 817169-86-1) is a key intermediate in the synthesis of antiviral drugs, including Boceprevir.^[1] A thorough understanding of its physicochemical properties is crucial for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and details the standard experimental protocols for their determination. While specific experimental data for this intermediate is not extensively published, this document outlines the requisite analytical workflow for its complete characterization.

Chemical Structure:

- IUPAC Name: **3-amino-4-cyclobutyl-2-oxobutanamide hydrochloride**
- CAS Number: 817169-86-1

- Molecular Formula: C₈H₁₅ClN₂O₂
- Purity: Commercially available with an assay of ≥98.0%.[\[1\]](#)

Chemical structure of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Physicochemical Data Summary

The following tables outline the key physicochemical parameters that are critical for the characterization of **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride**. Due to the limited availability of published data, this section serves as a template for data collection during its analysis.

Table 1: Thermal and Physical Properties

Property	Analytical Technique(s)	Purpose
Melting Point (°C)	Capillary Method, Differential Scanning Calorimetry (DSC)	Provides an indication of purity and identity.
Decomposition Temperature (°C)	Thermogravimetric Analysis (TGA), DSC	Determines the thermal stability of the compound.
Crystallinity	X-ray Powder Diffraction (XRPD), DSC	Identifies the solid-state form (crystalline or amorphous), which impacts solubility and stability. [2] [3]
Hygroscopicity	Dynamic Vapor Sorption (DVS)	Assesses the tendency of the material to absorb moisture, which can affect stability and handling.

Table 2: Solubility and Partitioning Properties

Property	Analytical Technique(s)	Purpose
Aqueous Solubility	Shake-Flask Method (as per USP)	Determines the extent to which the compound dissolves in water, a critical factor for bioavailability. ^[4]
pH-Solubility Profile	Shake-Flask Method at various pH values	Characterizes solubility across a physiologically relevant pH range.
pKa	Potentiometric Titration	Determines the ionization constant, which influences solubility and absorption. ^[5]
LogP (Octanol-Water Partition Coefficient)	Shake-Flask Method, HPLC	Measures the lipophilicity of the compound, which is important for predicting its membrane permeability and distribution. ^{[6][7][8]}

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end).^[9]
- Procedure:
 - A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.^[9]

- The capillary tube is placed in the heating block of the melting point apparatus.[9]
- The sample is heated at a steady rate (e.g., 10°C/minute) for an initial approximate determination.[10]
- The determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.[9]
- The temperature at which the first droplet of liquid appears and the temperature at which the sample becomes completely liquid are recorded as the melting range.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

- Principle: DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and crystallization.[11][12][13] TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition.[14][15]
- Apparatus: Differential Scanning Calorimeter, Thermogravimetric Analyzer.
- Procedure (DSC):
 - A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
 - The sample pan and an empty reference pan are placed in the DSC cell.
 - The cell is heated at a controlled rate (e.g., 10°C/minute) over a specified temperature range (e.g., 25°C to 250°C).[16]
 - The heat flow to the sample relative to the reference is recorded, and endothermic (melting) or exothermic (decomposition, crystallization) events are analyzed.[13]
- Procedure (TGA):
 - A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

- The pan is heated in the TGA furnace at a controlled rate (e.g., 10°C/minute) under a specific atmosphere (e.g., nitrogen).[16]
- The mass of the sample is continuously monitored and recorded as a function of temperature.
- Weight loss steps are analyzed to determine decomposition temperatures and the presence of volatiles.[15]

Aqueous Solubility Determination (Shake-Flask Method)

- Principle: This method determines the equilibrium solubility of a compound in a specific solvent by allowing a suspension of the compound to reach equilibrium and then measuring the concentration of the dissolved substance.[4]
- Apparatus: Vials with screw caps, orbital shaker with temperature control, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., purified water, buffered solutions at various pHs) in a vial. This ensures that a saturated solution is formed.[4]
 - The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
 - After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solids. The pH of the suspension is verified.[4]
 - Aliquots of the supernatant are carefully removed and clarified by centrifugation or filtration (using a filter compatible with the compound).
 - The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)

- Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized.[5]
- Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer.
- Procedure:
 - A known amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol to ensure solubility.[5]
 - The solution is purged with nitrogen to remove dissolved carbon dioxide.[18][19]
 - For a hydrochloride salt (an acidic form of an amine), the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[5]
 - The pH of the solution is measured and recorded after each incremental addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve or by analyzing the data using appropriate software.[5]

LogP Determination (Shake-Flask Method)

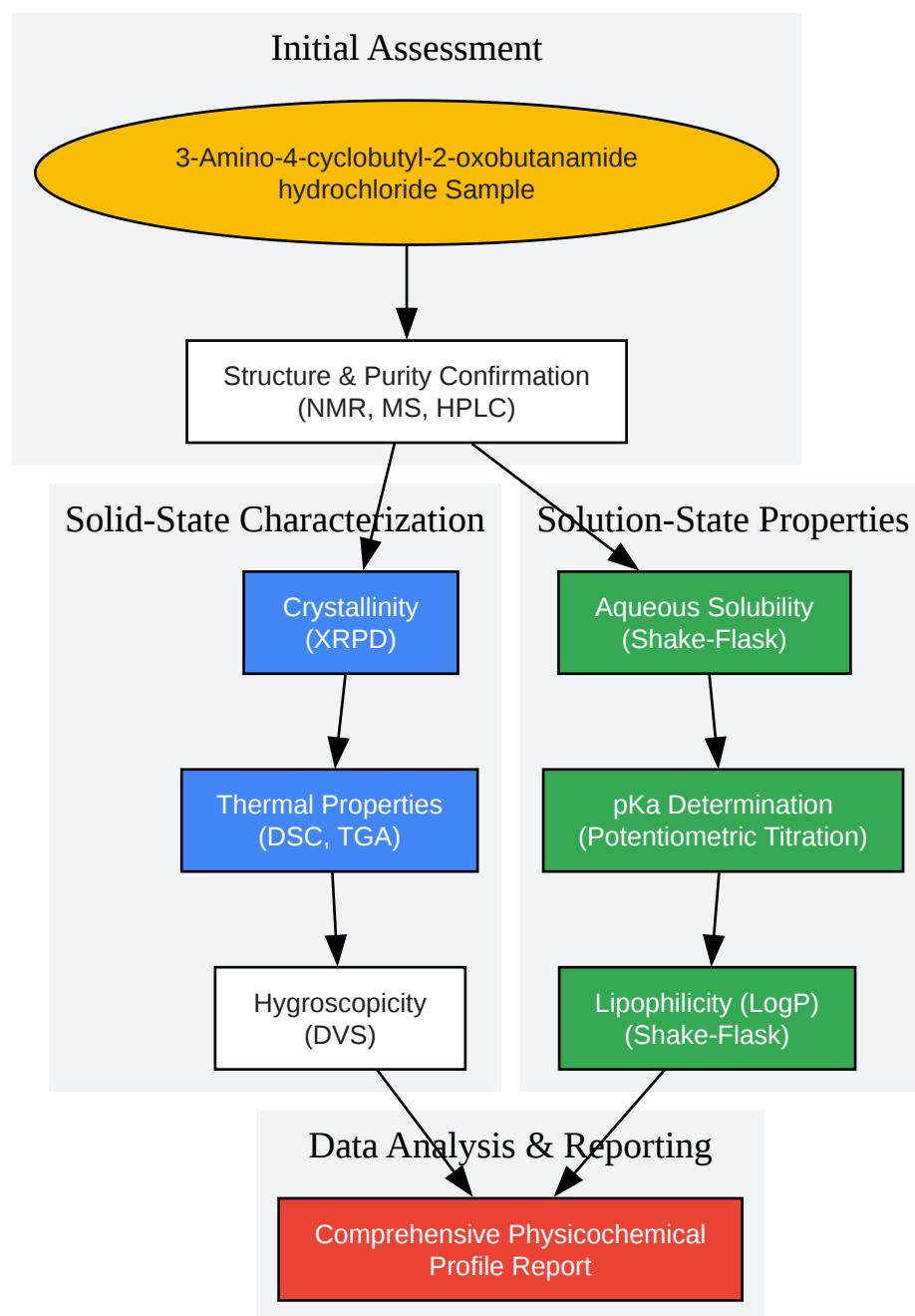
- Principle: This method measures the ratio of the concentration of a compound in two immiscible phases, typically n-octanol and water, at equilibrium. It is a measure of the compound's lipophilicity.[6][7]
- Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument (HPLC or UV-Vis).
- Procedure:
 - n-Octanol and a pH 7.4 phosphate buffer are pre-saturated with each other by mixing and allowing the phases to separate.[8]

- A known amount of the compound is dissolved in either the n-octanol or the buffered aqueous phase.
- The two phases are combined in a vial in a defined volume ratio (e.g., 1:1).
- The vial is shaken for a sufficient time to allow for equilibrium to be established, followed by separation of the two phases by centrifugation.
- The concentration of the compound in each phase is determined using a suitable analytical method.
- The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

X-ray Powder Diffraction (XRPD)

- Principle: XRPD is a non-destructive technique that provides information on the crystal structure, phase, and crystallinity of a solid material. Each crystalline solid has a unique diffraction pattern.[2][20]
- Apparatus: X-ray powder diffractometer.
- Procedure:
 - A small amount of the powdered sample is placed onto a sample holder.
 - The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
 - The intensity of the diffracted X-rays is measured as a function of the diffraction angle.
 - The resulting diffractogram, a plot of intensity versus 2θ , serves as a fingerprint for the crystalline form. A lack of sharp peaks indicates an amorphous material.[3]

Mandatory Visualizations



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Caption: Workflow for the physicochemical characterization of a pharmaceutical intermediate.

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